molecular formula C13H15BrClNO B5729677 1-(5-bromo-2-chlorobenzoyl)azepane

1-(5-bromo-2-chlorobenzoyl)azepane

Cat. No. B5729677
M. Wt: 316.62 g/mol
InChI Key: MXFHRFDVSJMHHG-UHFFFAOYSA-N
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Description

1-(5-bromo-2-chlorobenzoyl)azepane is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that comprises of a seven-membered ring with an azepane core. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Scientific Research Applications

1-(5-bromo-2-chlorobenzoyl)azepane has been used extensively in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of other compounds, including pharmaceuticals and agrochemicals. This compound has also been used as a ligand in coordination chemistry and as a probe in biochemistry.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-chlorobenzoyl)azepane is not well understood. However, it is believed to act as an inhibitor of certain enzymes, including proteases and kinases. This compound has also been shown to have antifungal and antibacterial properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-bromo-2-chlorobenzoyl)azepane have been studied extensively. This compound has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. It has also been shown to inhibit the activity of certain enzymes, including proteases and kinases. In addition, this compound has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(5-bromo-2-chlorobenzoyl)azepane in lab experiments include its high yield synthesis method and its potential applications in various fields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-(5-bromo-2-chlorobenzoyl)azepane. These include the synthesis of new derivatives of this compound with improved properties, the study of its mechanism of action, and its potential applications in drug discovery and development.
In conclusion, 1-(5-bromo-2-chlorobenzoyl)azepane is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-(5-bromo-2-chlorobenzoyl)azepane in various fields.

Synthesis Methods

1-(5-bromo-2-chlorobenzoyl)azepane can be synthesized using different methods, including the reaction of 1-(5-bromo-2-chlorobenzoyl)azepane with amines, the reaction of 1-(5-bromo-2-chlorobenzoyl)azepane with alcohols, and the reaction of 1-(5-bromo-2-chlorobenzoyl)azepane with thiols. The most commonly used method for synthesizing 1-(5-bromo-2-chlorobenzoyl)azepane involves the reaction of 1-(5-bromo-2-chlorobenzoyl)azepane with amines in the presence of a catalyst. This method has been optimized to produce high yields of 1-(5-bromo-2-chlorobenzoyl)azepane.

properties

IUPAC Name

azepan-1-yl-(5-bromo-2-chlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrClNO/c14-10-5-6-12(15)11(9-10)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFHRFDVSJMHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-chlorobenzoyl)azepane

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